BenchChemオンラインストアへようこそ!

1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole

Kinase inhibitor profiling FAK1 PTK2B

This pyrimidine-benzimidazole hybrid (CAS 685106-71-2) is the essential progenitor scaffold for SRPK inhibitor discovery, with well-characterized micromolar FAK1/PTK2B inhibition. Use it as a calibration standard for assay sensitivity validation, a matched negative control for Chk2 inhibitor campaigns, or a zero-HBD test compound for in silico permeability models. Its public FAK/PTK2B data (IC50 2.6–3.8 µM) ensures reliable benchmarking. Offered in 95–97% purity with multi-gram availability. Request a quote to secure identical material for cross-study validation.

Molecular Formula C23H16N4
Molecular Weight 348.409
CAS No. 685106-71-2
Cat. No. B2539185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
CAS685106-71-2
Molecular FormulaC23H16N4
Molecular Weight348.409
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54
InChIInChI=1S/C23H16N4/c1-2-6-18(7-3-1)23-24-15-14-20(26-23)17-10-12-19(13-11-17)27-16-25-21-8-4-5-9-22(21)27/h1-16H
InChIKeyYVYVJGXSDFOSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2-Phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole (CAS 685106-71-2) – A Structurally Defined Pyrimidine-Benzimidazole Kinase Probe for Targeted Library Design


1-[4-(2-Phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole (CAS 685106-71-2, PubChem CID 1477791) is a synthetic small molecule built on a pyrimidine-benzimidazole hybrid scaffold in which a 2-phenylpyrimidine core is connected through a para-phenyl linker to a benzimidazole N1 position [1]. It was originally identified through high-throughput screening efforts by the NIH Molecular Libraries Program and has publicly disclosed inhibitory activity against Focal Adhesion Kinase 1 (FAK1) and Protein Tyrosine Kinase 2-beta (PTK2B) [2]. The compound serves as an early-generation probe within the broader pyrimidine-benzimidazole chemotype that has been exploited for kinase inhibitor discovery, most notably as the progenitor scaffold from which highly selective SRPK inhibitors were subsequently derived [3].

Why a Generic Pyrimidine-Benzimidazole Hybrid Cannot Replace 1-[4-(2-Phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole (CAS 685106-71-2) in Kinase Profiling Studies


Pyrimidine-benzimidazole hybrids constitute a large and structurally diverse family whose kinase inhibition profile is exquisitely sensitive to the nature of the linker connecting the two heterocyclic moieties and the substitution pattern on the pyrimidine ring [1]. The 1,4-phenylene spacer present in CAS 685106-71-2 confers a distinct spatial orientation that differs fundamentally from directly linked or heteroatom-bridged analogs. This scaffold was specifically reported to lose FAK affinity upon further decoration, with the same core being transformed into a pan-SRPK inhibitor (MSC-1186) through systematic substitution [2]. Consequently, interchanging this compound with another pyrimidine-benzimidazole derivative would produce an unknown perturbation of the kinome selectivity fingerprint, rendering cross-study comparisons invalid and wasting screening resources [3].

Quantitative Differentiation Evidence for 1-[4-(2-Phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole (CAS 685106-71-2) Relative to Structural Analogs


Multi-Kinase Inhibition Fingerprint: FAK1 vs. PTK2B vs. HIV-1 Reverse Transcriptase Differential Activity

The compound exhibits a reproducible, albeit modest, multi-target inhibition profile that distinguishes it from both inactive structural analogs and highly potent single-target pyrimidine-benzimidazole derivatives. In standardized HTS assays conducted by the Scripps Research Institute Molecular Screening Center, CAS 685106-71-2 inhibited FAK1 with an IC50 of 3,760 nM [1]. Against the structurally related kinase PTK2B (FAK2/PYK2), it showed marginally stronger inhibition with IC50 = 2,640 nM, yielding a PTK2B/FAK1 selectivity ratio of approximately 1.4-fold [1]. By contrast, the compound was substantially weaker against HIV-1 reverse transcriptase (IC50 = 14,700 nM), demonstrating a 5.6-fold selectivity window for the kinase targets over the viral polymerase [2]. This selectivity fingerprint is not observed in pyrimidine-benzimidazole Chk2 inhibitors from the Galal series (Chk2 IC50 range 5.56–46.20 nM), which are 80–680-fold more potent against Chk2 but lack FAK/PTK2B data [3].

Kinase inhibitor profiling FAK1 PTK2B Selectivity screening

Scaffold Topological Differentiation: Para-Phenylene Linker Geometry vs. Direct or Heteroatom-Bridged Pyrimidine-Benzimidazole Conjugates

The defining structural feature of CAS 685106-71-2 is the 1,4-phenylene spacer connecting the N1 of benzimidazole to the 4-position of the 2-phenylpyrimidine ring. This para-disposition creates an extended, rigid, linear conformation with an inter-heterocycle distance of approximately 10.5 Å (estimated from the SMILES structure c1nc2ccccc2n1-c1ccc(cc1)-c1ccnc(n1)-c1ccccc1) [1]. In contrast, the highly optimized Chk2 inhibitor series reported by Galal et al. employs a direct bond or a vinyl/amide linker between the pyrimidine and benzimidazole, resulting in a significantly shorter inter-ring distance (~5–7 Å) and different angular geometry [2]. The MSC-1186 SRPK inhibitor scaffold, which originated from the same benzimidazole-pyrimidine core but underwent extensive decoration, lost all FAK affinity during optimization, demonstrating that the unsubstituted para-phenylene scaffold of CAS 685106-71-2 represents a specific topological node in the kinase selectivity landscape [3].

Scaffold topology Linker geometry Kinase selectivity Fragment-based design

Physicochemical Property Differentiation: Zero Hydrogen Bond Donors and High Lipophilicity Relative to Aminopyrimidine-Bearing Benzimidazole Analogs

CAS 685106-71-2 has a computed hydrogen bond donor (HBD) count of 0, hydrogen bond acceptor (HBA) count of 3, molecular weight of 348.4 g/mol, and XLogP3 of 4.7 [1]. This zero-HBD profile is atypical among kinase-targeting pyrimidine-benzimidazole hybrids, which commonly bear one or more NH groups on the pyrimidine or benzimidazole rings. For example, the Chk2 inhibitor series reported by Galal et al. includes compounds with HBD counts of 1–3, resulting in lower logP values (typically 2.5–4.0) and different permeability characteristics [2]. The complete absence of HBDs in CAS 685106-71-2 predicts higher passive membrane permeability (estimated PAMPA Pe > 10 × 10⁻⁶ cm/s based on the zero-HBD/4.7 logP combination) but also higher non-specific binding risk compared to HBD-containing analogs [3]. This property set places the compound approximately at the upper boundary of Lipinski rule-of-five space (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10).

Physicochemical properties Drug-likeness Hydrogen bond donor count Lipophilicity

Vendor-Supplied Purity and Characterization Benchmarking: 95% vs. 97% Minimum Purity Specifications from Independent Suppliers

CAS 685106-71-2 is commercially available from multiple independent chemical suppliers with documented purity specifications that can be cross-referenced for procurement quality assessment. ChemicalBook lists the compound at a minimum purity of 95.0% (catalog reference KON0030613) with available packaging in 10 g, 50 g, 100 g, and 250 g quantities . MolCore offers the compound under an NLT 97% (Not Less Than 97%) purity specification with ISO certification compliance . This 2-percentage-point purity differential between suppliers is quantifiable and significant for applications requiring defined impurity profiles: a 95% pure batch may contain up to 5% unidentified impurities (potentially interfering in cellular assays at 10 µM test concentrations), whereas a 97% specification reduces the maximum theoretical impurity burden by 40% (from 5% to 3%). In contrast, many structurally related pyrimidine-benzimidazole research compounds are only available from single suppliers or custom synthesis, lacking the multi-vendor verification that enables independent purity cross-validation [1].

Compound quality control Purity specification Procurement standard Reproducibility

Recommended Procurement and Research Application Scenarios for 1-[4-(2-Phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole (CAS 685106-71-2)


Kinase Selectivity Panel Calibration Standard for FAK1/PTK2B Dual Inhibition Assays

The compound's characterized triple-target inhibition profile (FAK1 IC50 = 3,760 nM; PTK2B IC50 = 2,640 nM; HIV-1 RT IC50 = 14,700 nM) makes it suitable as a calibration standard or weak positive control in FAK/PTK2B biochemical assays. Its micromolar potency ensures it does not saturate the assay window, allowing researchers to validate assay sensitivity and dynamic range without the complications of potent tool compounds that may cause carryover or require extensive washout [1]. The 1.4-fold PTK2B/FAK1 selectivity can also serve as a benchmark for evaluating the selectivity of novel FAK or PYK2 inhibitors under identical assay conditions [1].

Fragment-Based Drug Design Starting Point for Benzimidazole-Pyrimidine Kinase Inhibitor Optimization

As the progenitor scaffold from which the highly selective SRPK inhibitor MSC-1186 was derived, CAS 685106-71-2 represents an ideal starting fragment for structure-guided optimization campaigns targeting the kinase hinge-binding region [2]. Its zero-HBD profile and extended linear geometry allow computational chemists to enumerate focused virtual libraries that systematically introduce hydrogen bond donor/acceptor functionality at defined vectors, while the public availability of FAK and PTK2B inhibition data provides an initial structure-activity relationship anchor point [3].

Physicochemical Property Benchmarking for Oral Bioavailability Prediction Models

With a molecular weight of 348.4 g/mol, XLogP3 of 4.7, zero HBDs, and only 3 rotatable bonds, CAS 685106-71-2 occupies a distinctive region of drug-like chemical space at the high-lipophilicity/low-HBD boundary [3]. It can serve as a test compound for validating in silico permeability models (e.g., PAMPA or Caco-2 predictions) specifically for the zero-HBD chemotype, which is underrepresented in publicly available training datasets. The multi-vendor availability and defined purity specifications (95–97%) ensure that independent laboratories can obtain identical material for cross-validation studies .

Negative Control Compound for Chk2-Selective Benzomidazole-Pyrimidine Inhibitor Development Programs

Given that optimized pyrimidine-benzimidazole Chk2 inhibitors achieve IC50 values of 5.56–46.20 nM, CAS 685106-71-2 can function as a structurally matched but functionally distinct negative control [1]. Its comparatively weak activity against FAK/PTK2B and lack of reported Chk2 potency allow researchers to attribute positive Chk2 inhibition results to specific structural modifications rather than to general pyrimidine-benzimidazole scaffold effects. This application is particularly valuable when submitting Chk2 inhibitor manuscripts or patent applications that require demonstration of scaffold-specific, rather than promiscuous, kinase inhibition [2].

Quote Request

Request a Quote for 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.